2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate
Description
BenchChem offers high-quality 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O2S.C2H2O4/c1-20(2,3)17-14-31-19(26-17)13-28-10-8-27(9-11-28)12-18(29)25-15-4-6-16(7-5-15)30-21(22,23)24;3-1(4)2(5)6/h4-7,14H,8-13H2,1-3H3,(H,25,29);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEITXXCCXACZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its synthesis, biological evaluation, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiazole Derivative : The tert-butyl thiazole moiety is synthesized through standard organic reactions involving thiazole precursors.
- Piperazine Linkage : The piperazine ring is introduced via nucleophilic substitution reactions.
- Acetamide Formation : The final acetamide structure is formed by coupling the piperazine derivative with an acetamide precursor.
The compound is believed to exert its biological effects primarily through the antagonism of specific receptors, notably the CCR2b receptor , which plays a role in inflammatory responses. This mechanism suggests potential applications in treating inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated the compound's antiproliferative properties against various cancer cell lines. For instance, compounds structurally similar to it have shown significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210), with IC50 values ranging from 1.35 to 2.18 μM .
Case Studies
- Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects of related compounds indicated that they could significantly reduce pro-inflammatory cytokines in vitro, suggesting a similar potential for the target compound .
- Antitumor Activity : Another investigation into derivatives of piperazine compounds revealed that modifications to the thiazole and piperazine structures could enhance cytotoxicity against cancer cells, with some derivatives achieving IC50 values below 5 μM .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | HeLa | 1.35 | |
| Antiproliferative | L1210 | 2.18 | |
| Anti-inflammatory | Cytokine Release | N/A |
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to its target receptors. These studies suggest that structural modifications enhance binding interactions, which could be correlated with increased biological activity .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly targeting various cancer cell lines. Research indicates that compounds with similar structural characteristics exhibit significant cytotoxic effects against breast cancer cells (MDA-MB-231) and other malignancies.
Case Study: Anticancer Efficacy
A study synthesized several derivatives of thiazole-containing compounds and evaluated their anticancer activity using the MTT assay. The results demonstrated that certain derivatives showed potent activity against cancer cell lines, suggesting that the thiazole and piperazine components are crucial for enhancing anticancer efficacy. For instance, derivatives with trifluoromethoxy substituents exhibited improved selectivity and potency against cancer cells compared to traditional chemotherapeutics like paclitaxel .
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been well-documented. The presence of the thiazole ring is known to enhance the antibacterial and antifungal properties of compounds.
Research Findings
In a comparative study, thiazole-based compounds were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that many thiazole derivatives possess significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective effects of thiazole-containing compounds. The piperazine moiety is known for its role in modulating neurotransmitter systems, which may contribute to neuroprotection.
Investigative Studies
Research has shown that certain piperazine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. For example, compounds similar to 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate have been studied for their ability to inhibit neuronal apoptosis and promote cell survival under stress conditions .
Comparative Data Table
Preparation Methods
Retrosynthetic Analysis
The target molecule can be strategically deconstructed into three primary building blocks:
- 4-(tert-butyl)thiazole-2-methyl derivative
- Piperazine linker
- N-(4-(trifluoromethoxy)phenyl)acetamide moiety
These components are assembled through key disconnections at the methylene bridge connecting the thiazole to piperazine and at the acetamide linkage. The final compound is then converted to its oxalate salt for improved stability and solubility properties.
Synthesis of Key Building Blocks
Preparation of 4-(tert-butyl)thiazole-2-methyl Derivatives
The thiazole ring system represents one of the central structural components of the target molecule. Several approaches can be employed for synthesizing the appropriately substituted thiazole derivatives:
Hantzsch Thiazole Synthesis
A common approach involves the condensation of α-haloketones with thioureas or thioamides:
- Reaction of pivaloyl chloride with a suitable reagent to obtain 3,3-dimethyl-2-oxobutanoic acid
- Halogenation to yield the α-haloketone intermediate
- Condensation with thiourea or thioformamide
- Subsequent functionalization at the 2-position to introduce the methylene handle
Assembly Strategies for the Complete Structure
Convergent Synthesis Approach
The most efficient route to the target compound involves a convergent synthesis strategy:
Thiazole-Piperazine Coupling
The 4-(tert-butyl)thiazole-2-methyl derivative is coupled with mono-protected piperazine:
- Converting the thiazole-2-methyl component to an active electrophile (e.g., halide, tosylate, or mesylate)
- Reaction with mono-protected piperazine under basic conditions
- Deprotection of the second piperazine nitrogen
This approach allows for selective functionalization and is supported by similar coupling strategies in the literature.
Acetamide-Piperazine Coupling
The N-(4-(trifluoromethoxy)phenyl)acetamide component is then coupled with the thiazole-piperazine intermediate:
- Using the haloacetamide as an electrophile
- Reaction with the free nitrogen of the thiazole-piperazine intermediate
- Optimization of reaction conditions to ensure complete conversion
Table 1 presents typical reaction conditions for this coupling step:
| Base | Solvent | Temperature | Time | Typical Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 60-70°C | 8-12h | 65-75 |
| Cs₂CO₃ | DMF | 80°C | 4-6h | 70-80 |
| DIPEA | Acetone | Reflux | 12-16h | 60-70 |
| NaH | THF | 0°C to RT | 2-4h | 75-85 |
Linear Synthesis Approach
An alternative linear approach involves:
- Initial coupling of the haloacetamide with piperazine to form mono-substituted piperazine
- Subsequent reaction with the activated thiazole-2-methyl derivative
While this approach may be less efficient in terms of overall yield, it offers advantages in certain scenarios, particularly when one of the building blocks is less readily available or more costly.
Formation of Oxalate Salt
The conversion of the free base to its oxalate salt is a critical step that enhances stability, solubility, and crystallinity of the final product:
General Procedure for Oxalate Salt Formation
- Dissolution of the free base in an appropriate organic solvent (typically ethanol, acetone, or ethyl acetate)
- Addition of a solution of oxalic acid (1.0-1.1 equivalents) in the same solvent
- Precipitation of the oxalate salt, which is typically isolated by filtration
This method is supported by established procedures for preparing oxalate salts of structurally related compounds.
Optimization of Salt Formation
Critical parameters affecting the quality of the oxalate salt include:
- Solvent selection
- Temperature control during salt formation
- Concentration of reactants
- Rate of addition of oxalic acid solution
- Stirring time after complete addition
Table 2 summarizes optimized conditions for oxalate salt formation:
| Parameter | Optimized Condition | Observation |
|---|---|---|
| Solvent | Ethanol/Acetone (1:1) | Provides good solubility and crystallization |
| Temperature | Initially 50°C, then cooling to RT | Ensures complete reaction and controlled crystallization |
| Concentration | 0.1-0.2 M solution of free base | Prevents oiling out during crystallization |
| Addition rate | Dropwise over 30 minutes | Yields uniform crystal size |
| Stirring time | 2-3 hours after complete addition | Ensures complete crystallization |
Purification and Characterization
Purification Techniques
The final oxalate salt may require further purification to meet stringent quality standards:
Recrystallization
The oxalate salt can be purified by recrystallization from suitable solvent systems:
- Ethanol/water mixtures
- Acetone/methanol mixtures
- Isopropanol/water systems
The choice of recrystallization solvent significantly impacts crystal habit, purity, and process efficiency.
Column Chromatography
For challenging purifications, the free base may be purified by column chromatography prior to salt formation:
- Silica gel chromatography using appropriate solvent systems (typically dichloromethane/methanol gradients)
- Conversion of purified free base to oxalate salt
This approach is particularly useful when trace impurities are difficult to remove by crystallization alone.
Characterization Methods
Comprehensive characterization of the final compound includes:
- Nuclear Magnetic Resonance (¹H and ¹³C NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
- Elemental Analysis
- X-ray Crystallography (when single crystals are available)
- High-Performance Liquid Chromatography (HPLC) for purity determination
Table 3 presents expected spectral data for the target compound:
| Analytical Method | Key Expected Signals/Data |
|---|---|
| ¹H NMR | Thiazole-H (6.8-7.1 ppm), Aromatic-H (7.0-7.6 ppm), CH₂ signals (3.5-4.5 ppm), tert-butyl (1.2-1.4 ppm) |
| ¹³C NMR | CF₃O (118-122 ppm), Thiazole-C (150-170 ppm), Carbonyl-C (165-175 ppm) |
| MS | M+H⁺ peak corresponding to the free base molecular weight |
| IR | C=O stretching (1650-1680 cm⁻¹), C-F stretching (1100-1200 cm⁻¹) |
Alternative Synthetic Approaches
Solid-Phase Synthesis
For research purposes or small-scale preparation, solid-phase synthesis offers certain advantages:
- Attachment of piperazine to a suitable resin
- Sequential functionalization of the piperazine nitrogens
- Cleavage from the resin and salt formation
This approach simplifies purification steps and can be advantageous for creating compound libraries.
One-Pot Procedures
To improve efficiency, certain steps can be combined in one-pot procedures:
- In situ generation of reactive intermediates
- Sequential addition of reagents without isolation of intermediates
- Final purification of the complete structure
This approach can significantly reduce the overall process time and improve yields by minimizing losses during intermediate isolations.
Reaction Optimization and Scale-Up Considerations
Critical Parameters for Scale-Up
When scaling the synthesis from laboratory to pilot or manufacturing scale, several factors require careful consideration:
- Heat transfer efficiency
- Mixing parameters
- Addition rates of reagents
- Concentration effects
- Workup procedures
Table 4 summarizes critical parameters and their impact on the process:
| Parameter | Laboratory Scale | Scale-Up Considerations |
|---|---|---|
| Reaction temperature | Easily maintained | Requires careful heat transfer calculations |
| Reagent addition | Manual addition acceptable | Controlled addition rates critical |
| Concentration | Higher concentrations possible | May need dilution to manage exotherms |
| Purification | Column chromatography feasible | Crystallization preferred |
| Solvent selection | Based on efficiency | Safety and environmental factors dominate |
Process Analytical Technology
Implementation of Process Analytical Technology (PAT) enables real-time monitoring and control of critical quality attributes:
- In-process HPLC monitoring
- Real-time infrared spectroscopy
- Particle size analysis during crystallization
- Residual solvent monitoring
These tools provide valuable data for process optimization and ensure consistent product quality.
Q & A
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) between the compound and purified targets (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA) : Detects target stabilization in lysates after heating, confirming intracellular engagement .
- Fluorescence polarization : Competes with labeled probes (e.g., ATP-fluorescein) to quantify binding affinity .
How should researchers address stability issues during long-term storage?
Q. Basic
- Storage conditions : Keep at -20°C under argon to prevent oxidation of the thiazole ring .
- Lyophilization : Freeze-dry the oxalate salt with cryoprotectants (e.g., trehalose) to enhance shelf life .
- Periodic QC checks : Monitor degradation via HPLC every 6 months .
What computational tools predict metabolic liabilities of this compound?
Q. Advanced
- In silico metabolism : Use SwissADME to identify vulnerable sites (e.g., piperazine N-demethylation) .
- Docking simulations (AutoDock Vina) : Predict interactions with CYP450 isoforms (e.g., CYP3A4) to guide deuterium labeling at labile positions .
How can conflicting NMR data for the acetamide proton be resolved?
Q. Advanced
- Variable-temperature NMR : Resolves signal splitting caused by rotameric equilibria at 300K .
- COSY and NOESY : Correlates coupling between the acetamide NH and adjacent protons to confirm assignment .
What in vivo models are appropriate for evaluating pharmacokinetics?
Q. Advanced
- Rodent models : Use Sprague-Dawley rats for IV/PO dosing to calculate AUC, Cmax, and t₁/₂ .
- Cassette dosing : Screen multiple analogs simultaneously to reduce animal use .
How are reaction byproducts minimized during oxalate salt formation?
Q. Basic
- Stoichiometric control : Use 1.1 eq. oxalic acid to avoid excess acid-induced degradation .
- Slow crystallization : Cool the ethanolic solution at 0.5°C/min to favor pure crystal growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
